molecular formula C21H17N3OS B5754797 2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

Cat. No.: B5754797
M. Wt: 359.4 g/mol
InChI Key: CAXUSBRFKNHHGJ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound with a unique structure that includes a benzothiazole ring and a benzyloxyphenyl group

Properties

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-2-7-16(8-3-1)15-25-18-10-6-9-17(13-18)14-22-24-21-23-19-11-4-5-12-20(19)26-21/h1-14H,15H2,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXUSBRFKNHHGJ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-hydrazinobenzothiazole with 3-benzyloxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzothiazole ring and benzyloxyphenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
  • 2-{[3-(BENZYLOXY)BENZYL]AMINO}ETHANOL

Uniqueness

2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific structure, which combines a benzothiazole ring with a benzyloxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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